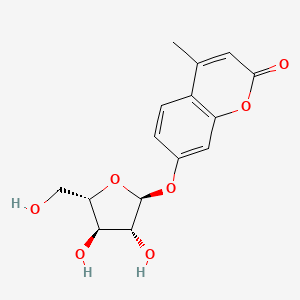
4-甲基伞花素-α-L-阿拉伯呋喃糖苷
描述
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl alpha-L-arabinofuranoside involves the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride with 4-methylumbelliferone. This process yields a crystalline product which, through a series of acetylation, reduction, and further acetylation steps, leads to the formation of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This compound serves as a substrate for specific enzymatic assays, illustrating the chemical versatility and utility of 4-Methylumbelliferyl derivatives in biochemical research (Chow & Weissmann, 1981).
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl alpha-L-arabinofuranoside and its derivatives is pivotal in determining their function and reactivity. These compounds exhibit specific structural features that enable them to serve as substrates in enzymatic assays. For example, the presence of the 4-methylumbelliferone moiety is crucial for the fluorescence properties that make these compounds valuable as fluorogenic substrates in assays to measure enzymatic activity (Chow & Weissmann, 1981).
Chemical Reactions and Properties
4-Methylumbelliferyl alpha-L-arabinofuranoside participates in specific chemical reactions, primarily serving as a substrate for enzymes. Its utility in fluorometric assays is due to its ability to release 4-methylumbelliferone upon enzymatic hydrolysis, providing a sensitive measure of enzyme activity. This characteristic underlines the compound's importance in biochemical research for studying enzyme kinetics and substrate specificity (Chow & Weissmann, 1981).
科学研究应用
Application 1: Characterisation of α-L-arabinofuranosidases
- Summary of Application: The study characterizes three novel α-L-arabinofuranosidases (AFases) from a compost metagenome. These enzymes are important in the synergistic interactions within cellulolytic mixtures, which has introduced a paradigm shift in the search for hydrolytic enzymes .
- Methods of Application: Three fosmids, pFos-H4, E3, and D3 were selected from the cloned metagenome of high-temperature compost, expressed in Escherichia coli, and subsequently purified to homogeneity from cell lysate .
- Results: All the AFases showed a KM range between 0.31 mM and 0.43 mM, Kcat range between 131 s−1 and 219 s−1, and the specific activity for AFase-H4, AFases-E3, and was 143, 228, and 175 U/mg, respectively .
Application 2: Bioconversion of Agricultural Biomass
- Summary of Application: Exo-α-L-arabinofuranosidases (ABFs) catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3- or α-1,5- linked α-L-Araf residues from arabinose-substituted polysaccharides or oligosaccharides . These enzymes are critically important in the bioconversion of agricultural biomass .
- Methods of Application: The study involves gene mining, properties of novel members, catalytic mechanisms, methodologies, and application technologies .
- Results: The research on microbial ABFs has developed quickly in recent years, with advances in the aspects of the gene mining, properties of novel members, catalytic mechanisms, methodologies, and application technologies .
Application 3: Wine Industry
- Summary of Application: α-L-arabinofuranosidases play a significant role in the wine industry. They are involved in the degradation of lignocelluloses, which is a crucial step in the wine-making process .
- Methods of Application: The enzymes are used during the fermentation process to break down complex sugars into simpler forms that can be fermented by yeast .
- Results: The use of these enzymes improves the efficiency of the fermentation process, leading to higher yields and better quality wine .
Application 4: Clarification of Fruit Juices
- Summary of Application: α-L-arabinofuranosidases are used in the clarification of fruit juices. They help in breaking down complex polysaccharides, which can cause cloudiness in the juice .
- Methods of Application: The enzymes are added to the juice after extraction and before pasteurization. They act on the polysaccharides, breaking them down into simpler sugars .
- Results: The use of these enzymes results in clearer juice with improved shelf-life and taste .
Application 5: Digestion Enhancement of Animal Feedstuffs
- Summary of Application: α-L-arabinofuranosidases are used to enhance the digestion of animal feedstuffs. They break down complex carbohydrates in the feed, making it easier for animals to digest .
- Methods of Application: The enzymes are mixed with the feed in a specific ratio. They act on the complex carbohydrates, breaking them down into simpler forms .
- Results: The use of these enzymes improves the nutritional value of the feed and enhances the growth and health of the animals .
Application 6: Natural Improver for Bread
- Summary of Application: α-L-arabinofuranosidases are used as a natural improver for bread. They help in the breakdown of complex carbohydrates in the flour, improving the texture and taste of the bread .
- Methods of Application: The enzymes are added to the flour during the dough-making process. They act on the complex carbohydrates, breaking them down into simpler forms .
- Results: The use of these enzymes results in bread with improved texture, taste, and shelf-life .
Application 7: Chlorination in Pulp and Paper Industry
- Summary of Application: α-L-arabinofuranosidases are used as an alternative to some of the existing chemical technologies such as chlorination in the pulp and paper industry .
- Methods of Application: The enzymes are used in the bleaching process to break down lignin, a complex organic polymer that binds to cellulose fibers and hardens and strengthens the plant tissues .
- Results: The use of these enzymes reduces the need for harsh chemicals in the bleaching process, resulting in a more environmentally friendly process .
Application 8: Synthesis of Oligosaccharides
- Summary of Application: α-L-arabinofuranosidases are used in the synthesis of oligosaccharides .
- Methods of Application: The enzymes are used to catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3- or α-1,5- linked α-L-Araf residues from arabinose-substituted polysaccharides or oligosaccharides .
- Results: The use of these enzymes allows for the production of specific oligosaccharides, which have potential applications in food, pharmaceutical, and other industries .
Application 9: Pretreatment of Lignocelluloses for Bioethanol Production
- Summary of Application: α-L-arabinofuranosidases are used in the pretreatment of lignocelluloses for bioethanol production .
- Methods of Application: The enzymes are used to break down complex carbohydrates in lignocellulosic biomass into simpler sugars that can be fermented by yeast to produce bioethanol .
- Results: The use of these enzymes improves the efficiency of the bioethanol production process, leading to higher yields and better quality bioethanol .
安全和危害
The safety information for 4-Methylumbelliferyl α-L-arabinofuranoside includes hazard statements H302 and H3706. Precautionary statements include P301 + P312 + P330 - P308 + P3116.
未来方向
The future directions of 4-Methylumbelliferyl α-L-arabinofuranoside are not readily available in the search results.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
属性
IUPAC Name |
7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-SPWCGHHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265871 | |
| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl alpha-L-arabinofuranoside | |
CAS RN |
77471-44-4 | |
| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77471-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




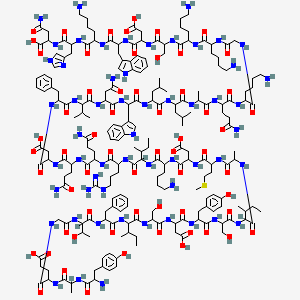
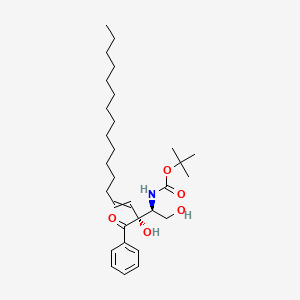
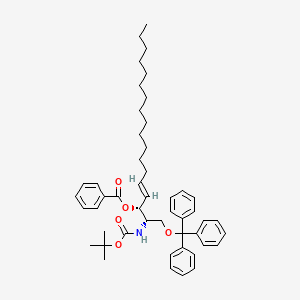
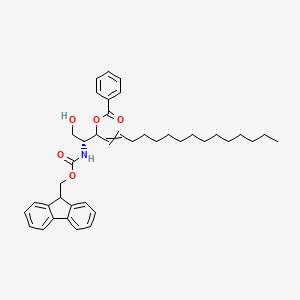
![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)
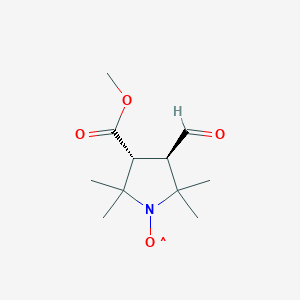
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)


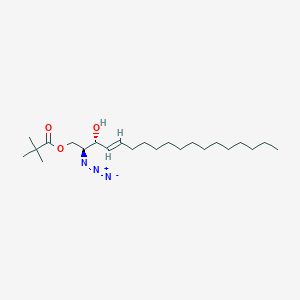
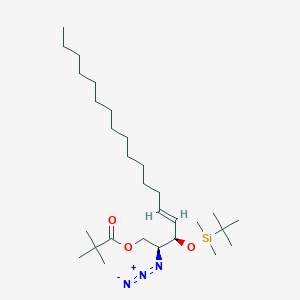
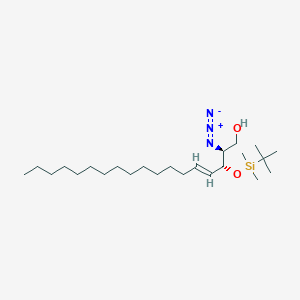
![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)